molecular formula C24H27N3O2S B11140145 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide

Cat. No.: B11140145
M. Wt: 421.6 g/mol
InChI Key: BGNFGGGRWJFCEC-UHFFFAOYSA-N
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Description

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, which can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient scaling.

Chemical Reactions Analysis

Types of Reactions

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives.

Scientific Research Applications

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(phenylsulfanyl)ethyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase makes it a valuable lead compound for drug discovery efforts targeting neurodegenerative diseases.

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(2-phenylsulfanylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27N3O2S/c28-23(25-14-15-30-20-6-2-1-3-7-20)19-12-10-18(11-13-19)16-27-17-26-22-9-5-4-8-21(22)24(27)29/h1-9,17-19H,10-16H2,(H,25,28)

InChI Key

BGNFGGGRWJFCEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCSC4=CC=CC=C4

Origin of Product

United States

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